molecular formula C8H14N2O2 B131862 tert-butyl N-(1-cyanoethyl)carbamate CAS No. 141041-80-7

tert-butyl N-(1-cyanoethyl)carbamate

Cat. No. B131862
CAS RN: 141041-80-7
M. Wt: 170.21 g/mol
InChI Key: RPKPFOKNXKRFTD-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyanoethyl)carbamate, also known as TBC, is a synthetic compound that has been used in a variety of scientific research applications, including drug discovery, molecular biology, and biochemistry. TBC is a carbamate ester that is synthesized from tert-butyl alcohol, 1-cyanoethyl chloride, and a base such as sodium hydroxide. TBC has been used as a reagent in organic synthesis, as a solvent for organic reactions, and as a catalyst for biochemical reactions. It has also been used to study the mechanism of action of certain drugs, as well as to examine the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis of Bioactive Compounds and Intermediates

Tert-butyl N-(1-cyanoethyl)carbamate serves as a crucial intermediate in the synthesis of bioactive compounds. For example, it is utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the preparation of nucleotide analogues with potential therapeutic applications (Ober et al., 2004). Additionally, its role in the preparation of cyclic carbamates through atmospheric CO2 fixation underlines its significance in green chemistry practices, presenting an efficient method for utilizing unsaturated amines (Takeda et al., 2012).

Catalytic Processes and Chemical Syntheses

The compound is also pivotal in catalytic processes, such as the Pd-catalyzed amidation of aryl(Het) halides, demonstrating its versatility in forming desired compounds across a range of yields. This illustrates its broad utility in organic synthesis, especially in the formation of complex molecular structures (Qin et al., 2010).

Advanced Material Development

In the realm of material science, this compound derivatives have been explored for the development of new materials. The synthesis of strong blue emissive nanofibers from benzothizole modified tert-butyl carbazole derivative highlights the potential of this compound derivatives in creating fluorescent sensory materials. These materials can detect volatile acid vapors, indicating their application in sensing technologies and materials chemistry (Sun et al., 2015).

Novel Reaction Mechanisms and Pathways

Research on this compound and its derivatives has also led to the discovery of novel reaction mechanisms and synthetic pathways. The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources showcases innovative approaches to synthesizing quinoxaline derivatives. This method is significant for its environmental friendliness and efficiency in producing bioactive frameworks (Xie et al., 2019).

Safety and Hazards

“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(1-cyanoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPFOKNXKRFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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